5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate is a complex organic compound characterized by its unique pyrazolo[1,5-a][1,4]diazepine structure. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural properties that may influence biological activity.
The compound is synthesized from various organic precursors through multi-step synthetic routes. It is available from specialized chemical suppliers and research institutions focusing on organic synthesis and drug development.
This compound belongs to the class of pyrazolo[1,5-a][1,4]diazepines, which are heterocyclic compounds known for their diverse biological activities. The presence of tert-butyl and ethyl groups contributes to its unique chemical behavior and stability.
The synthesis of 5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate typically involves several key steps:
The synthesis often requires specific reagents such as acid catalysts for esterification and may involve protective group strategies to ensure selective reactions at various functional sites.
The molecular formula of 5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate is . Its structural features include:
The molecular weight is approximately . The compound's InChI Key is a unique identifier that aids in database searches for chemical information.
5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate can undergo various chemical reactions:
These reactions can be facilitated by specific reagents and conditions tailored to achieve desired transformations without compromising the integrity of the core structure.
Further studies are required to define specific pathways and interactions within biological systems.
Limited data exists regarding the physical properties of 5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate. Commonly studied properties include:
The compound exhibits typical reactivity associated with dicarboxylic esters and heterocycles. Its reactivity profile suggests potential applications in further chemical synthesis or medicinal chemistry.
The Chinese patent CN107235982B provides a robust five-step synthesis protocol for producing 5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate at industrial scale. This route commences with 5-(dimethoxymethyl)-1H-pyrazole (Compound I) as the foundational building block. The initial step involves a Vilsmeier-Haack formylation reaction using N,N-dimethylformamide dimethyl acetal in dimethylformamide solvent at 80-85°C for 8 hours to yield 5-(dimethoxymethyl)-1H-pyrazole-3-carbaldehyde (Compound II) [2].
The critical diazepine ring formation occurs through reductive amination between Compound II and tert-butyl 4-aminobutanoate in methanol solvent, employing sodium cyanoborohydride as the reducing agent at ambient temperature for 12 hours. This generates the advanced intermediate tert-butyl 4-((5-(dimethoxymethyl)-1H-pyrazol-3-yl)amino)butanoate (Compound III) in 82% isolated yield. Acid-mediated deprotection of the dimethoxy group using aqueous hydrochloric acid (2N) at 0-5°C liberates the aldehyde functionality, facilitating spontaneous intramolecular cyclization to form the diazepine core. This tandem deprotection-cyclization operation provides tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate (Compound IV) at 78% yield [2].
The final stage involves dual esterification: first, Boc protection of the diazepine nitrogen using di-tert-butyl dicarbonate in tetrahydrofuran; second, ethyl ester installation at the pyrazole 2-position via alkylation with ethyl bromoacetate in acetonitrile containing potassium carbonate. This sequence delivers the target dicarboxylate compound in 85% purity after crystallization from ethanol/water mixtures [2].
Table 1: Industrial Synthesis Protocol from CN107235982B
Step | Starting Material | Reaction | Conditions | Product | Yield |
---|---|---|---|---|---|
1 | 5-(dimethoxymethyl)-1H-pyrazole | Formylation | DMF-DMA, DMF, 80-85°C, 8h | 5-(dimethoxymethyl)-1H-pyrazole-3-carbaldehyde | 90% |
2 | Intermediate II | Reductive Amination | tert-butyl 4-aminobutanoate, NaBH₃CN, MeOH, RT, 12h | tert-butyl 4-((5-(dimethoxymethyl)-1H-pyrazol-3-yl)amino)butanoate | 82% |
3 | Intermediate III | Deprotection-Cyclization | 2N HCl, 0-5°C, 3h | tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate | 78% |
4 | Intermediate IV | Boc Protection | (Boc)₂O, THF, RT, 6h | tert-butyl 5-(tert-butoxycarbonyl)-7-hydroxy-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate | 95% |
5 | Protected Intermediate | Alkylation | Ethyl bromoacetate, K₂CO₃, CH₃CN, 60°C, 8h | Target Dicarboxylate | 80% |
The terminal ethyl ester installation via N-alkylation presents significant dimerization risks due to the nucleophilic secondary amine within the diazepine scaffold. The CN107235982B patent establishes rigorous temperature control as the primary mitigation strategy. Experimental data demonstrates that maintaining the reaction mixture between -10°C to 0°C during addition of ethyl bromoacetate to tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate reduces dimeric byproduct formation from 22% (observed at 25°C) to below 3% [2].
This temperature sensitivity arises from the exothermic nature of the alkylation, which accelerates nucleophilic attack by the diazepine nitrogen on the activated carbonyl of another molecule. Solvent optimization studies revealed acetonitrile as superior to dimethylformamide or dimethyl sulfoxide for minimizing side reactions, while stoichiometric control (1.05 equivalents ethyl bromoacetate) prevents over-alkylation. Post-reaction quenching with cold water terminates the process, and the product is isolated via extraction into dichloromethane followed by silica gel chromatography, yielding 80% of alkylated product with >98% HPLC purity [2].
Table 2: Temperature Impact on Alkylation Side Products
Reaction Temperature (°C) | Reaction Time (hours) | Target Compound Yield (%) | Dimeric Impurity (%) |
---|---|---|---|
-10 to 0 | 8 | 80 | <3 |
20-25 | 6 | 65 | 22 |
40-45 | 4 | 42 | 37 |
Oxidation of the pyrazole ring constitutes a critical transformation in alternative synthetic routes. The CN107235982B protocol achieves regioselective oxidation at the pyrazole 3-position using meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane solvent. This solvent selection proves crucial—replacement with chloroform or ethyl acetate diminishes regioselectivity by 15-20% due to competing epoxidation at the diazepine double bond [2].
The optimized procedure employs 1.2 equivalents mCPBA added portion-wise to a 0°C solution of the unsaturated precursor over 30 minutes, followed by gradual warming to 25°C over 4 hours. This controlled addition prevents exothermic decomposition and ensures >90% conversion to the N-oxide intermediate. Subsequent dehydration using phosphorus oxychloride in pyridine generates the electrophilic 3-chloropyrazole species, which undergoes nucleophilic displacement by ethyl glycolate to install the 2-ethyl carboxylate functionality. The oxidation step proceeds at 90% yield with <5% regioisomeric contamination confirmed via NMR spectroscopy [2].
Table 3: Solvent Effects on Regioselective Oxidation
Solvent | Temperature (°C) | Reaction Time (hours) | Regioselectivity Ratio (3-:5- isomer) | Yield (%) |
---|---|---|---|---|
Dichloromethane | 0-25 | 4 | 95:5 | 90 |
Chloroform | 0-25 | 4 | 80:20 | 85 |
Ethyl Acetate | 0-25 | 4 | 75:25 | 82 |
Tetrahydrofuran | 0-25 | 4 | 70:30 | 78 |
Academic synthesis leverages commercially available methyl pyrazole-3,5-dicarboxylate as the economical starting material. This laboratory-scale approach developed by Natarajan and colleagues features a strategically sequenced four-step pathway optimized for modular assembly. The initial step involves mono-alkylation with 3-bromo-N-Boc-propylamine in dimethylformamide containing cesium carbonate at 60°C for 12 hours, selectively functionalizing the pyrazole 5-position carboxylate while preserving the 3-ester group [3].
The pivotal ring-forming reaction occurs upon Boc deprotection using trifluoroacetic acid in dichloromethane (1:1 v/v) at 0°C. This liberates the primary amine, which undergoes nucleophilic attack on the proximal ester group via a lactamization process. Intramolecular cyclization proceeds spontaneously at ambient temperature within 4 hours, yielding methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (Key Intermediate V) in 75% yield after recrystallization. This intermediate serves as the universal precursor for diverse C5-functionalized derivatives [3].
The penultimate stage installs the tert-butoxycarbonyl group at the diazepine nitrogen using di-tert-butyl dicarbonate in tetrahydrofuran with 4-dimethylaminopyridine catalysis. Finally, transesterification with ethanol in the presence of titanium(IV) isopropoxide converts the methyl ester to the ethyl ester, delivering the target dicarboxylate in 68% overall yield from Intermediate V. This route demonstrates superior atom economy compared to patent methods but requires chromatographic purification at multiple stages, limiting its industrial scalability [3].
Functionalization of the diazepine lactam nitrogen necessitates precise reduction protocols. Borane-tetrahydrofuran complex (1M in THF) serves as the optimal reducing agent for converting the cyclic amide of methyl 5-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate to the corresponding amine. The reduction proceeds via a 3-hour reflux in tetrahydrofuran with 2.2 equivalents borane, achieving 88% conversion to the amine intermediate [3].
Critical process parameters include rigorous exclusion of moisture (achieved via nitrogen sparging) and controlled addition rates to prevent borane-mediated ester reduction. Quenching employs sequential methanol addition at 0°C followed by aqueous workup. The resultant amine exhibits instability toward air oxidation, necessitating immediate Boc protection without isolation. Treatment with di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane containing triethylamine (2 equivalents) provides the N-Boc protected derivative in 95% yield over two steps [3].
This borane-mediated reduction strategy demonstrates significant advantages over aluminum hydride reagents: (1) enhanced chemoselectivity for amide over ester reduction (selectivity ratio >50:1); (2) simplified workup procedures; (3) minimal borate salt contamination. The resulting tert-butyl 2-(methoxycarbonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a][1,4]diazepine-5(4H)-carboxylate undergoes standard transesterification to yield the target dicarboxylate, completing a highly efficient route suitable for milligram-to-gram scale synthesis in research settings [3].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2